molecular formula C8H6BrNS B2443155 3-Bromo-2-methylthieno[2,3-b]pyridine CAS No. 912332-24-2

3-Bromo-2-methylthieno[2,3-b]pyridine

Cat. No. B2443155
CAS RN: 912332-24-2
M. Wt: 228.11
InChI Key: VIPRDICSJRCMOI-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthieno[2,3-b]pyridine is a chemical compound with the CAS Number: 912332-24-2 . It is a powder in physical form . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 3-Bromo-2-methylthieno[2,3-b]pyridine has been reported in various studies. For instance, one study reported an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylthieno[2,3-b]pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

3-Bromo-2-methylthieno[2,3-b]pyridine participates in various chemical reactions. For example, it has been reported to react with ortho-formylbenzoic acid to give angular (±)-7,7a-dihydropyrido [3",2":4’,5’]thieno [2’,3’:5,6]pyrimido [2,1-a]isoindole-6,12-diones .


Physical And Chemical Properties Analysis

3-Bromo-2-methylthieno[2,3-b]pyridine is a powder with a molecular weight of 228.11 . It is stored at room temperature .

Scientific Research Applications

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and harmful if swallowed . It can cause skin irritation and serious eye damage, and may cause respiratory irritation .

Future Directions

Thieno[2,3-b]pyridine derivatives, which include 3-Bromo-2-methylthieno[2,3-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have shown potential in various areas including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Therefore, future research may focus on exploring these potentials further.

properties

IUPAC Name

3-bromo-2-methylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRDICSJRCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylthieno[2,3-b]pyridine

CAS RN

912332-24-2
Record name 3-bromo-2-methylthieno[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

500 mg of 3-Bromo-thieno[2,3-b]pyridine (3.70 mmol) is dissolved in 3 ml of dry THF and cooled to −78° C. 2.71 ml of lithium diisopropylamine mono (tetrahydrofuran) 1.5 M solution in cyclohexane (4.07) is added to the mixture at −78° C. and stirred at −78° C. for 20 min. 0.25 ml of methyl iodide (43.7 mmol) is added to the mixture and stirred at −78° C.→room temperature for 1 h. The reaction mixture is quenched with sat. NH4Cl and extracted with CH2Cl2. The separated CH2Cl2 is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=3:1) to give 382 mg of the title compound. Yield 45%. mass spectrum (m/e): 230 (M+1); 1H-NMR (CDCl3): 8.56 (dd, 1H, J=4.7 Hz, 1.5 Hz), 7.97 (dd, 1H, J=8.5 Hz, 1.5 Hz), 7.37 (dd, 1H, J=8.5 Hz, 4.7 Hz), 2.62 (s, 3H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Yield
45%

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